7-Chloro-2-methyl-2,3-dihydro-1-benzofuran
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The compound has a molecular weight of 168.62 , which could potentially influence its bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The environmental factors can potentially influence the action of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-2,3-dihydro-1-benzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the substituents attached to it.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzofurans.
Scientific Research Applications
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Benzofuran derivatives, including this compound, have shown potential as antimicrobial and anticancer agents
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran compound used in photochemotherapy for skin disorders.
Uniqueness
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran is unique due to its specific chemical structure, which includes a chlorine atom and a methyl group on the benzofuran ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDZBFAYCSFELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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